Thalidomide-5'-C3-PEG4-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

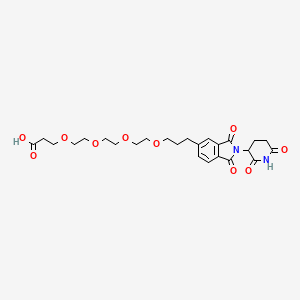

Thalidomide-5’-C3-PEG4-acid is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is a PROTAC (PROteolysis TArgeting Chimera) building block that contains an E3 ligase ligand substituted with carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-C3-PEG4-acid involves the conjugation of thalidomide with a polyethylene glycol (PEG) linker. The terminal carboxylic acid group of the PEG linker reacts with the primary amine groups of thalidomide in the presence of activators such as HATU or EDC to form a stable amide bond .

Industrial Production Methods

Industrial production of Thalidomide-5’-C3-PEG4-acid typically involves large-scale synthesis using automated reactors to ensure precision and consistency. The reaction conditions are optimized to achieve high yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Bioconjugation Reactions

The terminal carboxylic acid enables covalent attachment to biomolecules (e.g., antibodies, peptides) via:

-

Carbodiimide-Mediated Coupling: Forms stable amide bonds with primary amines on target proteins .

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) when paired with azide-functionalized ligands .

Example Reaction Pathway:

-

EDC/HOBt Activation:

Thalidomide-PEG4-COOH+EDC/HOBt→Active Ester Intermediate -

Amine Conjugation:

Active Ester+Protein-NH2→Thalidomide-PEG4-Protein+Byproducts

Key Applications:

Cereblon (CRBN) Binding and Ubiquitination

Thalidomide-5'-C3-PEG4-acid retains the immunomodulatory activity of thalidomide by binding cereblon, an E3 ubiquitin ligase. This interaction induces neosubstrate recruitment for proteasomal degradation :

| Parameter | Data |

|---|---|

| Binding Affinity (Kd) | 3.01 nM (TR-FRET assay) |

| Target Proteins | IKZF1/3, CK1α, others |

| Degradation Efficiency | IC50 = 5.9–14.7 nM (cell-free) |

Mechanism:

Thalidomide-PEG4-acid+CRBN→Ubiquitination Complex→Proteasomal Degradation

Stability and Reactivity Under Physiological Conditions

-

pH Stability: Maintains integrity at pH 6–8 but hydrolyzes under strongly acidic/basic conditions .

-

Solubility: Enhanced by PEG4 (>10 mg/mL in aqueous buffers).

-

Thermal Stability: Stable at ≤25°C for 12 months when refrigerated .

Comparative Analysis of Thalidomide-PEG Derivatives

Scientific Research Applications

Thalidomide-O-PEG4-acid, a derivative of thalidomide, is a compound with a polyethylene glycol (PEG) moiety that enhances its biological activity and pharmacokinetic properties. It is primarily explored for potential applications in cancer therapy, inflammatory diseases, and neurodegenerative disorders.

Scientific Research Applications

Thalidomide-O-PEG4-acid has a wide range of applications in scientific research:

- Chemistry It is used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras), which are used to target specific proteins for degradation. It can undergo substitution reactions with amine-containing moieties in the presence of activating agents like EDC or HATU. It can also participate in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups, and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups.

- Biology It is employed in studies involving protein degradation and the investigation of protein functions. Thalidomide can function as a ligand for cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation via PROTAC technology.

- Medicine It is utilized in the development of targeted therapies for various diseases, including cancer. Thalidomide and its derivatives are explored for their potential in treating conditions like multiple myeloma due to their ability to inhibit angiogenesis and tumor cell proliferation.

- Industry It is applied in the design of advanced drug conjugates and targeted therapies.

Biological Activities

Thalidomide has various biological activities, including immunomodulatory, anti-inflammatory, and anti-angiogenic properties. The inclusion of the PEG4 unit in Thalidomide-O-PEG4-acid may further enhance these effects through improved solubility and bioavailability. Key mechanisms include:

- Inhibition of TNF-α Production Thalidomide selectively inhibits tumor necrosis factor-alpha (TNF-α) production in human monocytes, which is crucial for its anti-inflammatory effects.

- Modulation of Cytokines The compound influences the production of various cytokines, including interleukin (IL)-6 and IL-12, contributing to its immunomodulatory effects.

- E3 Ligase Interaction Thalidomide can function as a ligand for cereblon, an E3 ubiquitin ligase, facilitating targeted protein degradation via PROTAC technology.

Comparison of Thalidomide Derivatives

| Compound Name | Structure/Functionality | Unique Features |

|---|---|---|

| Thalidomide-O-PEG4-Acid | PEG linker with carboxylic acid group | Reactive towards amines |

| Thalidomide-O-PEG4-OH | PEG linker with hydroxyl group | Enhanced solubility |

| Thalidomide-Propargyl-O-PEG4-OH | Contains propargyl group for click chemistry | Enables selective labeling |

Multiple Myeloma Treatment

A clinical study demonstrated that thalidomide derivatives significantly improved patient outcomes in multiple myeloma by reducing tumor load through angiogenesis inhibition and direct cytotoxicity against myeloma cells.

Neurodegenerative Disease Model

In a mouse model of synucleinopathy, administration of thalidomide resulted in increased clearance of α-synuclein aggregates, suggesting potential therapeutic benefits for Parkinson's disease.

Teratogenic Effects

Mechanism of Action

Thalidomide-5’-C3-PEG4-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding leads to the selective degradation of target proteins, such as transcription factors IKZF1 and IKZF3, through the ubiquitin-proteasome pathway. The PEG linker improves the solubility and bioavailability of the compound, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory properties.

Pomalidomide: A more potent analog of thalidomide with similar mechanisms of action.

Thalidomide-5-(PEG4-acid): A closely related compound with similar structural features and applications .

Uniqueness

Thalidomide-5’-C3-PEG4-acid is unique due to its specific PEG linker, which enhances its solubility and allows for more efficient conjugation with target proteins. This makes it a valuable tool in the development of PROTACs and other bioconjugates .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing and purifying Thalidomide-5'-C3-PEG4-acid?

Synthesis involves conjugating thalidomide to a PEG4 linker with a terminal carboxylic acid group. Critical steps include:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/NHS) to couple the thalidomide core to the PEG linker while minimizing hydrolysis .

- Purification : Reverse-phase HPLC or size-exclusion chromatography is essential to separate unreacted starting materials and PEG-related byproducts (e.g., diastereomers or PEG chains of varying lengths) .

- Characterization : Confirm structural integrity via 1H/13C-NMR for PEG linker integration and LC-MS for molecular weight verification .

Q. How can researchers assess the stability of this compound under physiological conditions?

- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on cleavage of the amide bond or PEG linker .

- Oxidative stability : Test reactivity with glutathione (GSH) or cysteine to evaluate susceptibility to thiol-mediated disulfide exchange, a common instability in thalidomide derivatives .

- Storage recommendations : Store lyophilized powder at -20°C in inert, anhydrous conditions to prevent PEG oxidation or hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

- Chromatography : Use reversed-phase HPLC with UV detection (λ = 220–280 nm) to quantify purity and degradation products .

- Spectroscopy : 1H-NMR resolves PEG linker integration (δ = 3.5–3.7 ppm for PEG protons), while FT-IR confirms carboxylic acid presence (C=O stretch at ~1700 cm−1) .

- Mass spectrometry : High-resolution LC-MS identifies molecular ion peaks and validates PEG chain length homogeneity .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

- Dosing strategy : Start with low doses (e.g., 50–100 mg/kg in rodents) to assess tolerability, adjusting based on solubility limitations (PEG4 enhances aqueous solubility but may reduce blood-brain barrier penetration) .

- Bioavailability assays : Compare plasma concentrations of the intact compound vs. free thalidomide using LC-MS/MS, accounting for esterase-mediated hydrolysis of the PEG linker .

- Metabolite profiling : Screen for hydroxylated metabolites (e.g., 5-hydroxythalidomide) via liver microsomal assays, as CYP3A4/5 enzymes may modify the parent structure .

Q. How can conflicting data on the bioactivity of Thalidomide-PEG derivatives be resolved?

- Source analysis : Verify whether discrepancies arise from batch-to-batch variability (e.g., PEG polydispersity) or assay conditions (e.g., serum protein interference in cell-based assays) .

- Dose-response reevaluation : Perform orthogonal assays (e.g., SPR for target binding vs. cellular degradation assays for PROTAC efficacy) to confirm structure-activity relationships .

- Control experiments : Include unconjugated thalidomide and PEG-only controls to isolate the contribution of the linker to bioactivity .

Q. What methodologies optimize the PEG linker length for targeted protein degradation applications?

- Comparative studies : Synthesize derivatives with C2–C8 PEG spacers and compare proteasome recruitment efficiency using ubiquitination assays .

- Molecular dynamics (MD) simulations : Model the distance between the thalidomide-CRBN binding site and the target protein to identify ideal PEG lengths for ternary complex formation .

- In-cell testing : Use fluorescence polarization assays to measure ternary complex stability with varying linker lengths .

Q. How can researchers quantify low-abundance metabolites or degradation products of this compound?

- Sensitivity-enhanced LC-MS : Employ microflow LC systems with tandem mass spectrometry (e.g., Q-TOF) to detect sub-nanomolar concentrations .

- Isotope dilution : Spike samples with 13C-labeled internal standards (e.g., 13C-thalidomide) for precise quantification .

Q. What validation criteria are essential for biological assays involving this compound?

- Reproducibility : Perform triplicate experiments across multiple cell lines (e.g., MM.1S myeloma cells) to confirm cytotoxicity or anti-angiogenic effects .

- Statistical rigor : Apply Kaplan-Meier survival analysis for in vivo efficacy studies, ensuring adequate sample sizes to account for inter-animal variability .

- Negative controls : Include CRBN-knockout cell lines to verify mechanism-specific activity .

Properties

Molecular Formula |

C25H32N2O10 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C25H32N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,1-2,5-15H2,(H,29,30)(H,26,28,31) |

InChI Key |

ZOZDMLQQXSYZNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCOCCOCCOCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.